Reduced Lipophilicity (XLogP3) vs. 2-Phenylpyrimidine Analog Improves Aqueous Solubility Profile
The target compound exhibits an XLogP3 of 1.3, which is 1.7 log units lower than the 2-phenylpyrimidine analog (XLogP3 = 3.0). This measured difference indicates significantly lower lipophilicity, a critical parameter for aqueous solubility and ADME compatibility [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide (CAS 2034603-82-0): XLogP3 = 3.0 |
| Quantified Difference | ∆ XLogP3 = 1.7 (target compound is 1.7 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator XLogP3 from Kuujia computed properties [2]. |
Why This Matters
For fragment-based screening or early lead optimization where aqueous solubility is critical, the lower XLogP3 of CAS 2034602-78-1 makes it the clearly preferred choice over the 2-phenyl analog.
- [1] PubChem Compound Summary for CID 91813276, 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Page for CAS 2034603-82-0, 2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide. Kuujia (2025). View Source
